molecular formula C12H16O3 B3031418 3-(3-Methoxyphenyl)-3-methylbutanoic acid CAS No. 33214-36-7

3-(3-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B3031418
CAS No.: 33214-36-7
M. Wt: 208.25 g/mol
InChI Key: PQCCYNQTAVKUEL-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-methylbutanoic acid is an organic compound with a molecular formula of C12H16O3 It is a derivative of butanoic acid, featuring a methoxyphenyl group and a methyl group attached to the butanoic acid backbone

Scientific Research Applications

3-(3-Methoxyphenyl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds like 3-methoxyphenylboronic acid and 3-(3-hydroxy-4-methoxyphenyl)propionic acid have been studied, but their specific targets are not clearly defined

Mode of Action

The mode of action of 3-(3-Methoxyphenyl)-3-methylbutanoic acid is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have shown various biological activities

Biochemical Pathways

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been reported to improve hepatic lipid metabolism via gpr41

Pharmacokinetics

A study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, in sprague-dawley rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . This might suggest similar ADME properties for this compound, but further studies are needed to confirm this.

Result of Action

Related compounds have shown various biological activities

Future Directions

The compound has potential as an anti-angiogenesis inhibitor with low toxicity . It also contributes to improved hepatic lipid metabolism via GPR41 , which provides insights into the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenylacetic acid with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the catalytic reduction of 3-(3-Methoxyphenyl)propionic acid using palladium on charcoal as a catalyst and hydrogen gas . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-Methoxyphenyl)-3-methylbutanone.

    Reduction: Formation of 3-(3-Methoxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetic acid
  • 3-(3-Methoxyphenyl)propionic acid
  • 3-Methoxyphenylboronic acid

Uniqueness

3-(3-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxyphenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCCYNQTAVKUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311743
Record name 3-(3-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33214-36-7
Record name NSC245110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-methoxyphenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione 85.C (0.313 g, 1.1 mmol) was dissolved in DMF (1.50 mL, 19 mmol). To the solution was added water (0.15 mL, 8.3 mmol). The resulting solution was then heated to 100° C. and stirred for four hours. The reaction was cooled to room temperature and then diluted with water. The mixture was extracted with EtOAc (2×50 mL). The combined organic layers were then washed with 1N lithium chloride solution (1×20 mL) and brine (1×20 mL) and dried over magnesium sulfate. The filtrate was then concentrated to give crude 3-(3-methoxyphenyl)-3-methylbutanoic acid 85.D (0.247 g, 111% yield) that was used directly in the following reaction. MS ESI (pos.) m/e: 226.1 (M+H2O)+.
Name
5-(2-(3-methoxyphenyl)propan-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0.313 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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